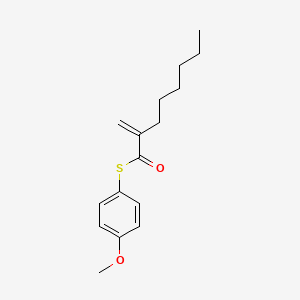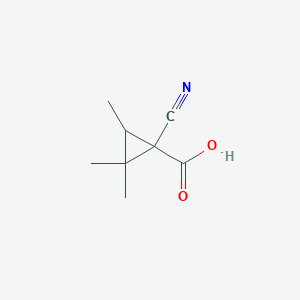
4-(4-Bromoanilino)heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromoanilino)heptan-2-ol is an organic compound that features a heptane backbone with a hydroxyl group at the second carbon and a 4-bromoanilino group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)heptan-2-ol typically involves the reaction of 4-bromoaniline with heptan-2-one under specific conditions. The process can be summarized as follows:
Formation of 4-bromoaniline: This involves the amination of bromobenzene using hydrazine hydrate and iron oxide carbon as catalysts in ethanol.
Reaction with heptan-2-one: The 4-bromoaniline is then reacted with heptan-2-one in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromoanilino)heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromo group can be reduced to form an aniline derivative.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromoanilino)heptan-2-one.
Reduction: Formation of 4-(4-anilino)heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromoanilino)heptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromoanilino)heptan-2-ol involves its interaction with specific molecular targets. The bromoanilino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Shares the bromoanilino group but lacks the heptan-2-ol backbone.
Heptan-2-ol: Contains the heptane backbone with a hydroxyl group but lacks the bromoanilino group.
Uniqueness
4-(4-Bromoanilino)heptan-2-ol is unique due to the combination of the bromoanilino group and the heptan-2-ol backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
609354-25-8 |
|---|---|
Fórmula molecular |
C13H20BrNO |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
4-(4-bromoanilino)heptan-2-ol |
InChI |
InChI=1S/C13H20BrNO/c1-3-4-13(9-10(2)16)15-12-7-5-11(14)6-8-12/h5-8,10,13,15-16H,3-4,9H2,1-2H3 |
Clave InChI |
VVUPFDBIFGKLQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-methoxybenzyl)amine](/img/structure/B12572763.png)
![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)



